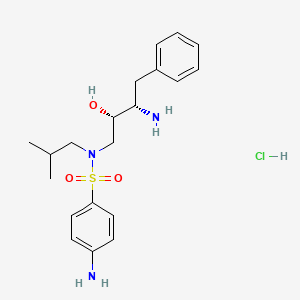
Darunavir impurity 7 (S,S-isomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darunavir impurity 7 (S,S-isomer) is a chemical compound that is structurally related to Darunavir, a second-generation HIV-1 protease inhibitor. This impurity is one of the stereoisomers of Darunavir, specifically the (S,S)-isomer. It is often studied in the context of pharmaceutical research to understand the purity and efficacy of Darunavir formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Darunavir impurity 7 (S,S-isomer) involves several steps, including the formation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the preparation of the bicyclic side chain, followed by the attachment of the sulfonamide group. The reaction conditions often involve the use of solvents like acetone and reagents such as lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of Darunavir impurity 7 (S,S-isomer) involves scalable processes that ensure high yield and purity. Techniques such as hot-melt extrusion and spray-drying are employed to produce solid dispersions of the compound. These methods are optimized to maintain the stability and bioavailability of the impurity .
Chemical Reactions Analysis
Types of Reactions
Darunavir impurity 7 (S,S-isomer) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Darunavir impurity 7 (S,S-isomer) has several scientific research applications:
Chemistry: It is used to study the stereochemistry and reaction mechanisms of Darunavir and its related compounds.
Biology: It helps in understanding the biological activity and interactions of Darunavir with various biomolecules.
Medicine: It is crucial for the development and quality control of Darunavir-based antiretroviral therapies.
Industry: It is used in the pharmaceutical industry to ensure the purity and efficacy of Darunavir formulations
Mechanism of Action
The mechanism of action of Darunavir impurity 7 (S,S-isomer) is similar to that of Darunavir. It inhibits the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The compound binds to the active site of the protease enzyme, blocking its activity and reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
- Darunavir impurity 8 (R,R-isomer)
- Darunavir impurity 6
- Darunavir carbamic acid methyl ester
Uniqueness
Darunavir impurity 7 (S,S-isomer) is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (S,S)-isomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other isomers, making it a valuable compound for detailed study in pharmaceutical research .
Properties
Molecular Formula |
C20H30ClN3O3S |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
4-amino-N-[(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H29N3O3S.ClH/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16;/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3;1H/t19-,20-;/m0./s1 |
InChI Key |
BGOWVXGSHKRYIU-FKLPMGAJSA-N |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















